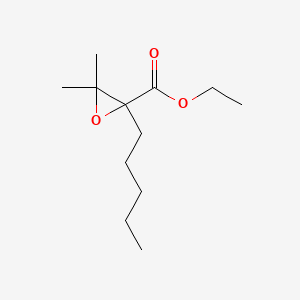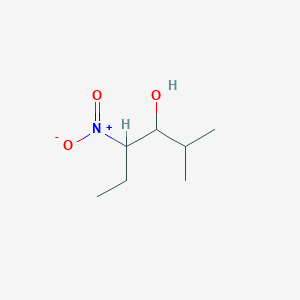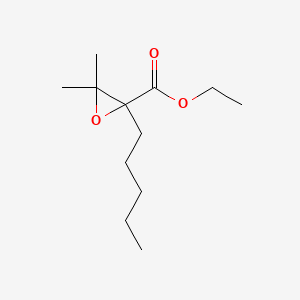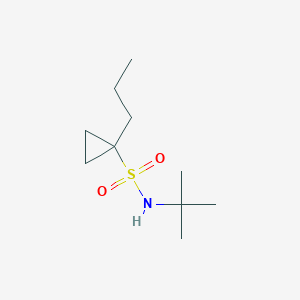![molecular formula C19H11N B14000924 Phenaleno[1,9-fg]quinoline CAS No. 189-89-9](/img/structure/B14000924.png)
Phenaleno[1,9-fg]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenaleno[1,9-fg]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring system that includes a phenalene and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenaleno[1,9-fg]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-naphthol with suitable reagents can lead to the formation of the phenalene core, which is then fused with a quinoline moiety through further cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the synthesis. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Phenaleno[1,9-fg]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation can reduce the compound under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used.
Reduction: Catalytic hydrogenation typically involves hydrogen gas and a metal catalyst such as palladium.
Substitution: Reagents like alkyl halides and aryl thiols are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups into the this compound structure .
Scientific Research Applications
Phenaleno[1,9-fg]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which phenaleno[1,9-fg]quinoline exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Phenaleno[1,9-fg]quinoline can be compared with other similar compounds such as:
Quinoline: A simpler structure with a single nitrogen-containing ring.
Phenanthroline: Another fused ring system with different electronic properties.
Acridine: Known for its use in dyes and as a DNA intercalator.
Uniqueness
This compound’s uniqueness lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
189-89-9 |
|---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
pyreno[2,1-b]pyridine |
InChI |
InChI=1S/C19H11N/c1-3-12-6-7-14-11-17-15(5-2-10-20-17)16-9-8-13(4-1)18(12)19(14)16/h1-11H |
InChI Key |
VYJCOVWIXYZRQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=N5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



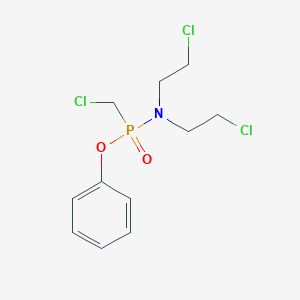

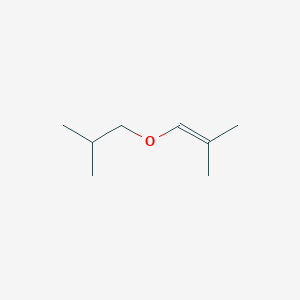


![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
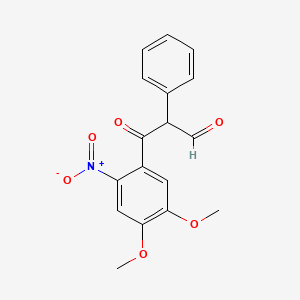
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
